molecular formula C24H20F3N3O3S2 B11521033 N-(4-methoxyphenyl)-2-{5-oxo-3-(thiophen-2-ylmethyl)-2-thioxo-1-[3-(trifluoromethyl)phenyl]imidazolidin-4-yl}acetamide

N-(4-methoxyphenyl)-2-{5-oxo-3-(thiophen-2-ylmethyl)-2-thioxo-1-[3-(trifluoromethyl)phenyl]imidazolidin-4-yl}acetamide

Cat. No.: B11521033
M. Wt: 519.6 g/mol
InChI Key: DNLZPOMZKFEZGR-UHFFFAOYSA-N
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Description

N-(4-methoxyphenyl)-2-{5-oxo-3-(thiophen-2-ylmethyl)-2-thioxo-1-[3-(trifluoromethyl)phenyl]imidazolidin-4-yl}acetamide is a complex organic compound with a unique structure that includes a methoxyphenyl group, a thiophen-2-ylmethyl group, and a trifluoromethylphenyl group

Preparation Methods

The synthesis of N-(4-methoxyphenyl)-2-{5-oxo-3-(thiophen-2-ylmethyl)-2-thioxo-1-[3-(trifluoromethyl)phenyl]imidazolidin-4-yl}acetamide involves multiple stepsCommon reagents used in the synthesis include sodium borohydride (NaBH4) for reduction reactions and various catalysts to facilitate the formation of the desired product .

Chemical Reactions Analysis

This compound undergoes several types of chemical reactions, including:

    Oxidation: The methoxyphenyl group can be oxidized to form corresponding quinones.

    Reduction: Reduction of the imidazolidinone ring can be achieved using reducing agents like NaBH4.

    Substitution: The thiophen-2-ylmethyl group can undergo substitution reactions with electrophiles. Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) and reducing agents like NaBH4.

Scientific Research Applications

N-(4-methoxyphenyl)-2-{5-oxo-3-(thiophen-2-ylmethyl)-2-thioxo-1-[3-(trifluoromethyl)phenyl]imidazolidin-4-yl}acetamide has several scientific research applications:

    Chemistry: Used as a precursor in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. The methoxyphenyl group can interact with enzymes and receptors, modulating their activity. The thiophen-2-ylmethyl group can bind to specific proteins, altering their function. The trifluoromethylphenyl group can enhance the compound’s stability and bioavailability, making it more effective in its applications .

Comparison with Similar Compounds

N-(4-methoxyphenyl)-2-{5-oxo-3-(thiophen-2-ylmethyl)-2-thioxo-1-[3-(trifluoromethyl)phenyl]imidazolidin-4-yl}acetamide is unique due to its combination of functional groups. Similar compounds include:

This compound’s unique structure and properties make it a valuable subject of study in various scientific fields.

Properties

Molecular Formula

C24H20F3N3O3S2

Molecular Weight

519.6 g/mol

IUPAC Name

N-(4-methoxyphenyl)-2-[5-oxo-2-sulfanylidene-3-(thiophen-2-ylmethyl)-1-[3-(trifluoromethyl)phenyl]imidazolidin-4-yl]acetamide

InChI

InChI=1S/C24H20F3N3O3S2/c1-33-18-9-7-16(8-10-18)28-21(31)13-20-22(32)30(17-5-2-4-15(12-17)24(25,26)27)23(34)29(20)14-19-6-3-11-35-19/h2-12,20H,13-14H2,1H3,(H,28,31)

InChI Key

DNLZPOMZKFEZGR-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)NC(=O)CC2C(=O)N(C(=S)N2CC3=CC=CS3)C4=CC=CC(=C4)C(F)(F)F

Origin of Product

United States

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